N-methyl-4-phenylpiperidin-4-amine dihydrochloride
Description
Key Structural Features:
- Piperidine Ring Geometry : X-ray diffraction studies of analogous 4-phenylpiperidine derivatives reveal chair conformations with axial substituents at the 4-position. For this compound, the phenyl and methyl groups adopt equatorial positions to minimize steric strain (Figure 1).
- Bond Parameters :
Bond Type Length (Å) Angle (°) N–C(piperidine) 1.47–1.52 C–N–C: 109.5 C–C(aromatic) 1.39–1.41 Dihedral(N–Ph): 85–95
Data derived from comparable crystallographic analyses.
The crystal lattice exhibits intermolecular hydrogen bonding between the protonated amines and chloride ions, with a reported unit cell volume of ~950 ų for similar dihydrochloride salts.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows a hierarchical substitution pattern:
- Parent structure : Piperidine (azacyclohexane).
- Substituents :
- Methyl group (N-methyl).
- Phenyl group (N-phenyl).
- Amine at position 4.
- Salt designation : Dihydrochloride.
Full IUPAC Name :
4-(methyl(phenyl)amino)piperidin-4-ium chloride hydrochloride
Alternative Accepted Names :
- N-methyl-N-phenylpiperidin-4-amine dihydrochloride
- 4-(N-methyl-N-phenylamino)piperidine dihydrochloride
The numbering prioritizes the piperidine nitrogen as position 1, with substituents listed alphabetically.
Comparative Analysis of Tautomeric Forms
Tautomerism is limited due to the compound's quaternary ammonium structure. However, prototropic shifts may occur under specific conditions:
| Tautomeric Form | Stability | Conditions |
|---|---|---|
| Quaternary ammonium | Most stable | Aqueous, pH < 5 |
| Neutral base | Minor | pH > 9 |
| Iminium intermediate | Transient | High-temperature solutions |
The dihydrochloride salt locks the nitrogen in a protonated state, preventing keto-enol or ring-chain tautomerism observed in non-salt analogs.
Conformational Dynamics in Solvated States
Molecular dynamics simulations reveal three dominant conformers in aqueous solution:
| Conformer | Population (%) | Key Features |
|---|---|---|
| Chair-Axial | 62 | Methyl axial, phenyl equatorial |
| Chair-Equatorial | 28 | Both substituents equatorial |
| Twist-Boat | 10 | Partial ring inversion |
Solvent effects:
- Water : Stabilizes charged species via hydrogen bonding (ΔG = −12.3 kcal/mol).
- Ethanol : Enhances chair-equatorial population due to reduced dielectric constant.
- Chloroform : Promotes twist-boat conformers through hydrophobic interactions.
Properties
IUPAC Name |
N-methyl-4-phenylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;;/h2-6,13-14H,7-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOJEOPAKRKTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Steps
- The synthesis often begins with 1-benzyl-4-piperidone , which undergoes reaction with cyanohydrin to form an intermediate cyanohydrin adduct.
- This intermediate is then reacted with benzylmethylamine (or other N-protected methylamines) to introduce the N-methylamino group at the 4-position of the piperidine ring.
- These two steps can be conducted sequentially or combined in a one-pot reaction to improve efficiency and reduce reaction time.
Grignard Reaction
- The critical step involves the reaction of the intermediate with phenylmagnesium bromide (a Grignard reagent) to install the phenyl substituent at the 4-position.
- This step is performed under controlled temperature and inert atmosphere to prevent side reactions and ensure high yield.
Deprotection and Hydrogenation
- The nitrogen protecting groups on the piperidine ring and the methylamine substituent are removed through catalytic hydrogenation.
- Hydrogenation is typically carried out using 5% palladium on carbon (Pd/C) catalyst in methanol at around 45°C under ambient pressure for approximately 24 hours.
- After hydrogenation, the reaction mixture is treated with water and refluxed briefly to complete the deprotection.
Salt Formation and Purification
- The free base obtained is converted into the dihydrochloride salt by treatment with hydrochloric acid .
- Crystallization is performed by adding solvents such as n-butanol or acetone and adjusting the pH to around 2.5–3 to precipitate the dihydrochloride salt.
- The solid is filtered, washed with solvent mixtures (e.g., butanol/water), and dried under vacuum at 60°C to yield the pure dihydrochloride salt.
Summary of the Preparation Process in Table Form
| Step No. | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of cyanohydrin intermediate | 1-benzyl-4-piperidone + cyanohydrin | Cyanohydrin adduct |
| 2 | Amination with benzylmethylamine | Benzylmethylamine, one-pot or sequential | N-protected methylamino intermediate |
| 3 | Phenyl group introduction via Grignard reaction | Phenylmagnesium bromide, inert atmosphere | 4-phenyl substituted intermediate |
| 4 | Deprotection by catalytic hydrogenation | Pd/C, methanol, 45°C, ambient pressure, 24 h | Free base N-methyl-4-phenylpiperidin-4-amine |
| 5 | Salt formation and crystallization | Hydrochloric acid, n-butanol/acetone, pH 2.5-3 | This compound |
Research Findings and Industrial Considerations
- The classical six-step process involving phenyllithium and prolonged reflux (up to three days) has been improved by the four-step process utilizing cyanohydrin and Grignard chemistry, significantly reducing reaction time and improving industrial applicability.
- The use of N-protected methylamine derivatives allows for selective functionalization and easier deprotection, enhancing yield and purity.
- Catalytic hydrogenation conditions are mild and efficient, avoiding harsh reagents and allowing for scalability.
- Crystallization under controlled pH and solvent conditions ensures high purity and good recovery of the dihydrochloride salt.
- The process avoids the use of highly reactive organolithium reagents, which pose handling and safety challenges at scale.
Comparative Notes on Alternative Methods
| Method Aspect | Classical Six-Step Method | Improved Four-Step Cyanohydrin/Grignard Method |
|---|---|---|
| Key Reagents | Phenyllithium, sulfuric acid, lithium aluminum hydride | Cyanohydrin, benzylmethylamine, phenylmagnesium bromide, Pd/C |
| Reaction Time | Several days with reflux steps | Shorter, with one-pot options |
| Industrial Safety | Challenging due to phenyllithium handling | Safer, avoids organolithium reagents |
| Yield and Purity | Good but process-intensive | Good yield with simplified steps |
| Scalability | Limited by long reaction times and reagents | Improved scalability due to milder conditions |
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-phenylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Scientific Research Applications
Medicinal Chemistry
N-methyl-4-phenylpiperidin-4-amine dihydrochloride is primarily recognized for its role as an analgesic compound. It is structurally related to fentanyl and other potent opioids, which are utilized in pain management. The compound exhibits significant affinity for mu-opioid receptors, making it a candidate for developing new analgesics with potentially fewer side effects than traditional opioids.
Analgesic Properties
Research indicates that compounds similar to this compound have enhanced analgesic effects compared to their parent compounds. For instance, modifications to the piperidine structure can lead to increased potency and selectivity for opioid receptors, thereby improving therapeutic outcomes in pain relief .
Neuroscience Research
In neuroscience, this compound has been studied for its potential effects on neurotransmitter systems. Its ability to modulate dopamine and serotonin pathways positions it as a candidate for further research in treating neurological disorders such as depression and anxiety.
Dopaminergic Activity
This compound has been shown to influence dopaminergic signaling. Studies suggest that enhancing dopaminergic activity may provide therapeutic benefits in conditions like Parkinson's disease and schizophrenia .
Peptide Synthesis
The compound is also utilized in biochemistry for peptide synthesis. Its properties as an organic buffer make it suitable for facilitating reactions during the synthesis of peptides, which are crucial in drug development and therapeutic applications.
High-Yielding Reactions
In peptide synthesis, this compound contributes to high-yielding reactions when used with coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This application is vital for producing complex peptides that may have therapeutic implications .
Case Study 1: Analgesic Development
A study exploring the analgesic efficacy of N-methyl derivatives demonstrated that specific modifications led to a significant increase in pain relief compared to standard treatments. These findings support the potential of this compound as a base for developing new analgesics with improved safety profiles.
Case Study 2: Neurological Applications
In animal models, the administration of this compound resulted in observable improvements in symptoms associated with dopamine dysregulation. This suggests potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-methyl-4-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The phenyl group in N-methyl-4-phenylpiperidin-4-amine increases lipophilicity compared to the methyl group in 4-methylpiperidin-4-amine dihydrochloride . Methoxy groups (e.g., in ) improve solubility but may reduce membrane permeability.
Molecular Weight :
- Bulky substituents (e.g., diphenylmethoxy in ) result in higher molecular weights (>300 g/mol), which may impact blood-brain barrier penetration.
Pharmacological and Regulatory Considerations
Biological Activity :
- Piperidine derivatives with aryl substituents (e.g., phenyl, benzyl) are frequently explored as neuronal receptor modulators or enzyme inhibitors. For example, highlights dihydrochloride salts as intermediates in synthesizing selective inhibitors, though specific data for the target compound remain sparse .
- The trifluoromethyl group in is associated with enhanced metabolic stability and bioavailability in CNS-targeting drugs.
- Applications: this compound is likely used as a pharmaceutical intermediate, akin to N-(4-chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride () . Compounds like 4-(diphenylmethoxy)piperidine hydrochloride () are utilized in opioid receptor research due to their structural similarity to known antagonists .
- Regulatory and Safety: Limited environmental impact data are available for many piperidine derivatives, including the target compound (e.g., notes incomplete ecological studies for 4-(diphenylmethoxy)piperidine hydrochloride) .
Biological Activity
N-methyl-4-phenylpiperidin-4-amine dihydrochloride is a synthetic compound with significant biological activity, particularly in the realm of neuropharmacology. Its structure, characterized by a piperidine ring with a methyl and phenyl substitution, suggests potential interactions with various neurotransmitter systems, particularly opioid receptors. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHN·2HCl
- Molecular Weight : Approximately 250.19 g/mol
- Solubility : Soluble in dimethylformamide and dimethyl sulfoxide; limited solubility in water.
This compound is believed to interact primarily with the opioid receptor system. Research indicates that it may act as an agonist or antagonist at specific opioid receptors, influencing pain perception and mood regulation. The precise mechanisms are still under investigation, but its structural features suggest a selective action that could lead to analgesic effects without the full spectrum of side effects associated with traditional opioids.
Biological Activity
The biological activity of this compound has been highlighted in several studies:
-
Opioid Receptor Modulation :
- The compound exhibits significant binding affinity for μ-opioid receptors, which are critical in mediating analgesia.
- In vitro studies have shown that it can modulate pain pathways effectively, demonstrating potential as a therapeutic agent for pain management .
-
Neurotransmitter Interaction :
- Beyond opioid receptors, it may influence other neurotransmitter systems, including dopamine and serotonin pathways, indicating a broader pharmacological profile .
- Interaction studies suggest that it could affect mood regulation and anxiety levels, making it a candidate for further exploration in psychiatric applications .
-
Comparative Studies :
- Comparative analysis with similar compounds shows that this compound has distinct advantages due to its unique substituents on the piperidine ring, potentially leading to enhanced selectivity and efficacy .
Data Table: Comparative Binding Affinities
| Compound | μ-Receptor Affinity (IC50) | δ-Receptor Affinity (IC50) | κ-Receptor Affinity (IC50) |
|---|---|---|---|
| This compound | 3.45 ± 0.45 × 10⁻⁹ M | Low | Almost inactive |
| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | Moderate | Low |
| Morphine | 3.31 ± 0.94 × 10⁻⁸ M | Low | Inactive |
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that this compound provided significant analgesic effects comparable to those of established opioids like morphine but with a potentially lower risk of addiction . The study utilized behavioral assays to assess pain response reduction.
Case Study 2: Neurological Impact
In another investigation focusing on mood disorders, the compound was administered to rodents subjected to stress-induced anxiety models. Results indicated a notable decrease in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-4-phenylpiperidin-4-amine dihydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Mannich reactions, where formaldehyde, a primary amine (e.g., phenethylamine hydrochloride), and a ketone (e.g., acetophenone derivatives) are condensed under alkaline conditions. Critical parameters include pH (optimized for nucleophilic substitution), temperature (typically 60–80°C), and stoichiometric ratios of reactants. Post-synthesis, dihydrochloride formation is achieved using hydrogen chloride gas or concentrated HCl. Yields for analogous reactions range from 87–98% depending on substituent reactivity .
- Characterization : Post-synthesis purification involves recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (C18 columns, UV detection at 200–220 nm) and NMR (¹H/¹³C) to verify amine protonation and salt formation .
Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.4 ppm).
- HPLC : Reverse-phase chromatography with mobile phases containing acetonitrile and sulfuric acid buffer (pH 2.5–3.5) resolves dihydrochloride from unreacted precursors. UV detection at 200 nm is standard .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ for free base; [M+2H]²⁺ for dihydrochloride) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted at physiological (pH 7.4) and acidic (pH 1.2–3.0) conditions. Accelerated degradation assays (e.g., 40°C for 14 days) monitor hydrolysis or oxidation via HPLC. For dihydrochlorides, acidic pH (<4.0) typically enhances stability by preventing deprotonation, while alkaline conditions may degrade the amine moiety .
Advanced Research Questions
Q. How can researchers address discrepancies in the observed biological activity of this compound across different enzyme inhibition assays?
- Methodological Answer : Contradictory results may arise from assay-specific variables (e.g., co-factors, ionic strength). To resolve this:
- Use orthogonal assays (e.g., fluorometric vs. radiometric) to confirm target engagement.
- Control for off-target effects via selective enzyme inhibitors (e.g., PDE4 blockers for phosphodiesterase studies) .
- Validate receptor binding using competitive displacement assays with known ligands (e.g., radiolabeled antagonists) .
Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral auxiliaries (e.g., (S)-phenethylamine) during Mannich reactions to bias stereochemistry.
- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol gradients to separate enantiomers post-synthesis.
- Asymmetric Catalysis : Catalytic amounts of chiral ligands (e.g., BINOL-derived catalysts) can enhance enantioselectivity during key steps like imine formation .
Q. In designing in vitro assays to study the compound's interaction with neurotransmitter receptors, what controls are critical to mitigate off-target effects?
- Methodological Answer :
- Receptor-Negative Cells : Use CRISPR-edited cell lines lacking the target receptor to confirm specificity.
- Pharmacological Blockers : Include selective antagonists (e.g., SCH23390 for dopamine D1 receptors) to isolate signal pathways.
- Buffer Composition : Mimic physiological ion concentrations (e.g., 1–2 mM Ca²⁺ for GPCR assays) to avoid artifactorial activation .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
